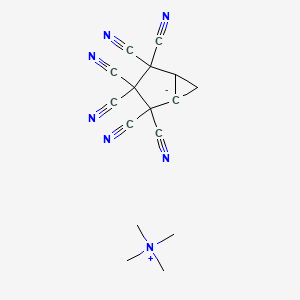![molecular formula C5H4Cl2N2O2S B13771586 2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)
2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with dichloro, nitro, and methyl groups. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole typically involves multistep reactions. One common method includes:
Nitration: Introduction of the nitro group using nitric acid.
Halogenation: Addition of chlorine atoms through halogenation reactions.
Thiazole Ring Formation: Cyclization reactions involving sulfur and nitrogen sources.
Industrial Production Methods
Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron in acidic medium.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an antitumor agent due to its ability to inhibit cancer cell growth.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways:
Antimicrobial Action: Disrupts bacterial cell wall synthesis and inhibits enzyme activity.
Antitumor Action: Induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-1,3-thiazole: Lacks the nitro group, resulting in different biological activities.
4-Methyl-1,3-thiazole: Lacks both dichloro and nitro groups, leading to reduced antimicrobial properties
Propiedades
Fórmula molecular |
C5H4Cl2N2O2S |
|---|---|
Peso molecular |
227.07 g/mol |
Nombre IUPAC |
2-[dichloro(nitro)methyl]-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H4Cl2N2O2S/c1-3-2-12-4(8-3)5(6,7)9(10)11/h2H,1H3 |
Clave InChI |
WGZCAAFHRUWDQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC(=N1)C([N+](=O)[O-])(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


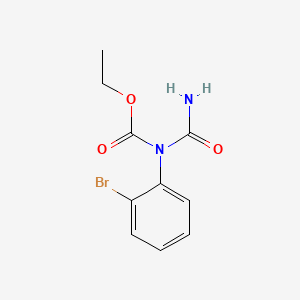
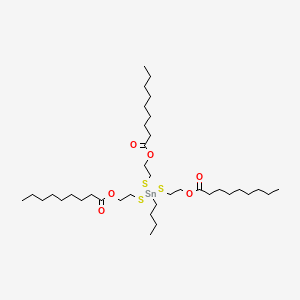
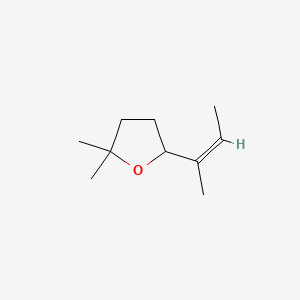
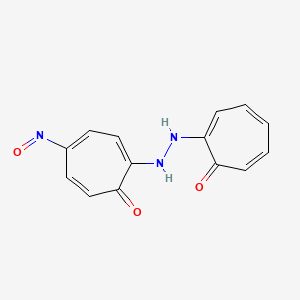

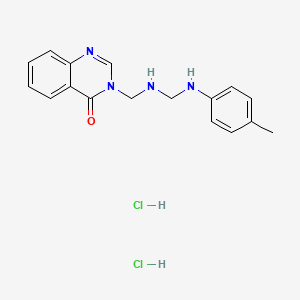
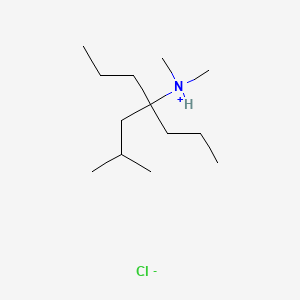
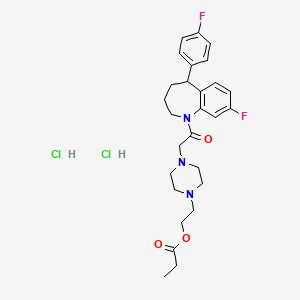
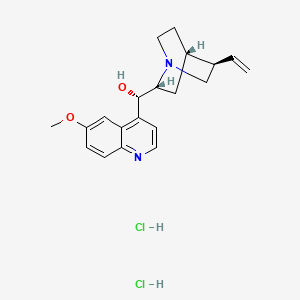
![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
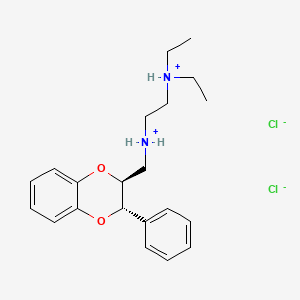
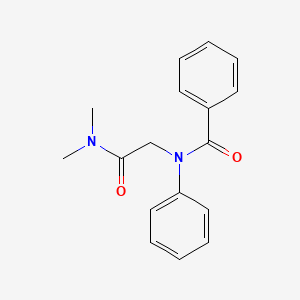
![6,11-Dihydrobenzo[c][1]benzothiepin-11-ylmethyl(methyl)azanium chloride](/img/structure/B13771570.png)
